![molecular formula C16H26N2O3 B496173 N-tert-butyl-2-[2-ethoxy-4-(methylaminomethyl)phenoxy]acetamide CAS No. 861508-16-9](/img/structure/B496173.png)
N-tert-butyl-2-[2-ethoxy-4-(methylaminomethyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-[2-ethoxy-4-(methylaminomethyl)phenoxy]acetamide is a chemical compound with the empirical formula C16H26N2O3 and a molecular weight of 294.39 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[2-ethoxy-4-(methylaminomethyl)phenoxy]acetamide typically involves the reaction of tert-butylamine with 2-ethoxy-4-[(methylamino)methyl]phenol in the presence of acetic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[2-ethoxy-4-(methylaminomethyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and ether groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-tert-butyl-2-{2-ethoxy-4-[(methylamino)methyl]phenoxy}acetic acid, while reduction may produce N-tert-butyl-2-{2-ethoxy-4-[(methylamino)methyl]phenoxy}ethanol .
Scientific Research Applications
N-tert-butyl-2-[2-ethoxy-4-(methylaminomethyl)phenoxy]acetamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[2-ethoxy-4-(methylaminomethyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-tert-butyl-2-[2-ethoxy-4-(methylaminomethyl)phenoxy]acetamide include:
- N-tert-butyl-2-{2-ethoxy-4-[(2-phenylethylamino)methyl]phenoxy}acetamide
- tert-Butyl-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-methyl carbamate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it valuable for various research applications and differentiate it from other similar compounds .
Properties
CAS No. |
861508-16-9 |
|---|---|
Molecular Formula |
C16H26N2O3 |
Molecular Weight |
294.39g/mol |
IUPAC Name |
N-tert-butyl-2-[2-ethoxy-4-(methylaminomethyl)phenoxy]acetamide |
InChI |
InChI=1S/C16H26N2O3/c1-6-20-14-9-12(10-17-5)7-8-13(14)21-11-15(19)18-16(2,3)4/h7-9,17H,6,10-11H2,1-5H3,(H,18,19) |
InChI Key |
UHYLFAHUHXZDGZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC)OCC(=O)NC(C)(C)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC)OCC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B496091.png)
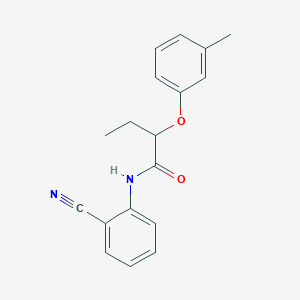
![2-[(2-Propoxybenzoyl)amino]benzamide](/img/structure/B496093.png)
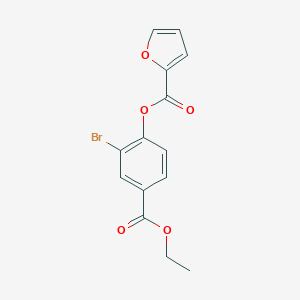
![2-(4-Ethyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B496096.png)
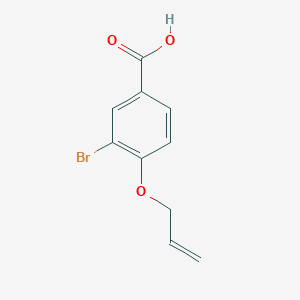
![4,5-Dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B496100.png)
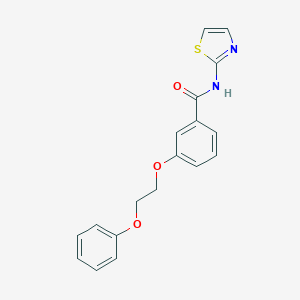
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-N,N-dimethylbenzamide](/img/structure/B496102.png)
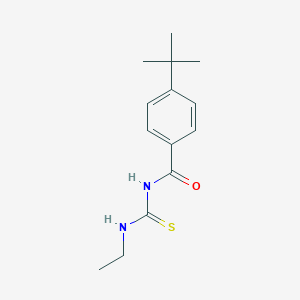

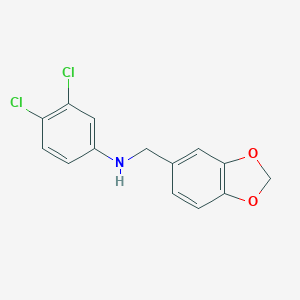
![2-[1-(2-Hydroxy-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-acetamide](/img/structure/B496110.png)
![(2E,6E)-4-methyl-2,6-bis[(2,3,4-trimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B496113.png)
